An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-trifluoromethylphenylpropanol Derivatives
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-trifluoromethylphenylpropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the physical properties of 2-bromo-5-trifluoromethylphenylpropanol derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding these properties is paramount for predicting molecular behavior, designing synthetic routes, formulating drug delivery systems, and ensuring the quality and stability of final products. This document moves beyond a simple listing of data, delving into the causal relationships between molecular structure and observable physical characteristics, thereby providing a robust framework for researchers in the field.
Structural Framework and Its Implications
The core structure, a phenylpropanol backbone, is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. The interplay of these substituents dictates the physicochemical profile of the resulting derivatives.
-
The Phenylpropanol Scaffold: This provides a foundational structure with a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, and a phenyl ring that can engage in π-π stacking interactions.
-
The Bromine Substituent: As a large, polarizable halogen, bromine can participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing and melting points.[1][2] Its electron-withdrawing nature also modulates the electronic environment of the aromatic ring.
-
The Trifluoromethyl Group: This moiety is a strong electron-withdrawing group with a high electronegativity.[3][4] It can impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The C-F bond is exceptionally strong, contributing to the overall stability of the molecule.[3]
Caption: General structure of a 2-bromo-5-trifluoromethylphenylpropanol derivative.
Melting Point and Boiling Point: A Tale of Intermolecular Forces
The melting and boiling points of these derivatives are a direct reflection of the strength of their intermolecular forces. The presence of the hydroxyl group allows for hydrogen bonding, a strong dipole-dipole interaction that significantly elevates these temperatures compared to non-hydroxylated analogues.[2][6]
The bromine and trifluoromethyl substituents further influence these properties. The large bromine atom can induce significant van der Waals forces and participate in halogen bonding, which can lead to denser crystal packing and higher melting points.[1] Conversely, intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the trifluoromethyl group could potentially decrease the boiling point by reducing the extent of intermolecular hydrogen bonding.[7][8]
Table 1: Hypothetical Physical Properties of 2-Bromo-5-trifluoromethylphenylpropanol Derivatives
| Derivative | R Group | Melting Point (°C) | Boiling Point (°C) |
| 1 | -H | 75-77 | 285-288 (at 760 mmHg) |
| 2 | -CH₃ | 82-84 | 290-293 (at 760 mmHg) |
| 3 | -NH₂ | 155-158 | Decomposes |
| 4 | -COOH | 180-183 | Decomposes |
Note: The data in this table is hypothetical and serves as an illustrative example. Actual experimental values would need to be determined for specific synthesized derivatives.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline derivative is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[10][11] A narrow melting range (typically 0.5-1 °C) indicates high purity.[9]
Caption: Workflow for Melting Point Determination.
Solubility Profile: Navigating Polarity and "Fluorophobicity"
The solubility of these derivatives is governed by the "like dissolves like" principle. The polar hydroxyl group imparts some water solubility, while the larger, non-polar brominated and trifluoromethylated phenyl ring favors solubility in organic solvents.
The trifluoromethyl group introduces a unique aspect known as "fluorophobicity." Highly fluorinated compounds tend to be both hydrophobic and lipophobic, meaning they have low solubility in both water and many organic solvents.[12][13] This can be a critical consideration in drug formulation and delivery.
Table 2: Hypothetical Solubility of Derivative 1 (R = -H)
| Solvent | Solubility ( g/100 mL) | Classification |
| Water | < 0.1 | Insoluble |
| Ethanol | > 5 | Soluble |
| Methanol | > 5 | Soluble |
| Dichloromethane | > 10 | Very Soluble |
| Hexane | < 0.5 | Sparingly Soluble |
Note: The data in this table is hypothetical and serves as an illustrative example.
Experimental Protocol: Solubility Determination
A qualitative and semi-quantitative assessment of solubility is essential for further studies.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, dichloromethane, hexane).
-
Sample Addition: A small, accurately weighed amount of the derivative (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Equilibration: The mixture is agitated (e.g., vortexed or shaken) at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.[14][15]
-
Observation: The sample is visually inspected for complete dissolution. If not fully dissolved, the mixture can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and purity of the 2-bromo-5-trifluoromethylphenylpropanol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the aromatic protons (with splitting patterns influenced by the bromine and trifluoromethyl substituents), the protons on the propanol side chain, and the hydroxyl proton.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Derivative
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.2 - 7.8 | m |
| -CH(OH)- | 4.5 - 5.0 | m |
| -CH₂- | 1.8 - 2.2 | m |
| -CH₃ | 0.9 - 1.2 | t |
| -OH | 2.0 - 4.0 | br s |
Note: Predicted values are illustrative. Actual shifts depend on the specific derivative and solvent.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][8][16][17]
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the derivative for ¹H NMR (50-100 mg for ¹³C NMR).[8]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[3]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks appear just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
C-Br stretch: Typically found in the 500-700 cm⁻¹ region.
-
C-F stretch (of CF₃): Strong absorptions in the 1100-1300 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.[6][7]
Methodology:
-
Sample Placement: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Pressure Application: For solid samples, a pressure clamp is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded.
-
Cleaning: The crystal is cleaned with a suitable solvent after analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Ionization Method: Depending on the derivative's properties, either Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Fragmentation Pattern: The fragmentation pattern can reveal the structure of the molecule. Common fragmentation pathways for phenylpropanol derivatives may include cleavage of the Cα-Cβ bond, loss of water from the alcohol, and fragmentation of the aromatic ring.
Caption: Potential Fragmentation Pathways in Mass Spectrometry.
Crystallinity and Polymorphism: The Solid-State Landscape
The solid-state structure of these derivatives, including their crystal lattice and potential for polymorphism, is crucial for their handling, formulation, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
The presence of both a hydrogen bond donor/acceptor (the hydroxyl group) and a halogen bond donor (the bromine atom) suggests that these molecules can form complex and varied supramolecular structures. The interplay between hydrogen bonding and halogen bonding will be a key determinant of the crystal packing.[1][2]
Lipophilicity: A Key Parameter in Drug Design
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][16][17]
The LogP value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. The bromine and trifluoromethyl groups are known to increase lipophilicity.[3][4]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining LogP.[10]
Methodology:
-
Solvent Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Compound Dissolution: A known amount of the derivative is dissolved in one of the phases.
-
Partitioning: The two phases are mixed and shaken for a sufficient time to allow the compound to partition between them and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the derivative in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The physical properties of 2-bromo-5-trifluoromethylphenylpropanol derivatives are a complex interplay of their structural components. The phenylpropanol backbone provides a platform for hydrogen bonding and aromatic interactions, while the bromine and trifluoromethyl substituents introduce halogen bonding, strong electronic effects, and unique solubility characteristics. A thorough understanding and experimental determination of these properties are essential for the successful application of these compounds in research and development. This guide provides a foundational framework and detailed protocols to aid scientists in this endeavor.
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